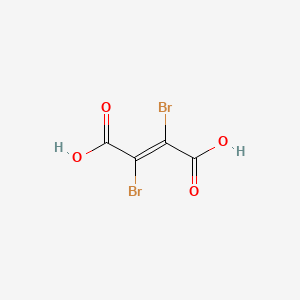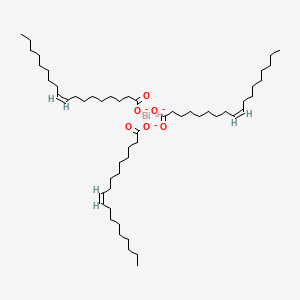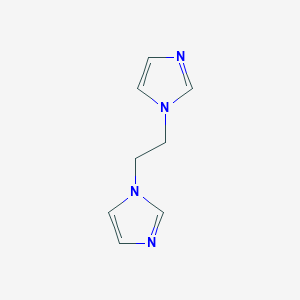
3-(4-Fluorophenyl)-2-methylacrylic acid
Übersicht
Beschreibung
“3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H, a CAS Number of 459-31-4, and a molecular weight of 168.16 . It may be used in the synthesis of 2-oxopiperazine guanidine analog .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)propionic acid” is represented by the SMILES string OC(=O)CCc1ccc(F)cc1 . The InChI is 1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) .
Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)propionic acid” is a solid with a melting point of 86-91 °C (lit.) . It has an assay of 97% .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Complexes
- Synthesis in Zinc(II) Complexes : 3-(4-Fluorophenyl)-2-methylacrylic acid was used in the synthesis of zinc(II) complexes, which showed antimicrobial and cytotoxic activities (Tariq et al., 2021).
Applications in Organic Synthesis
- Intermediate for Anticancer Drugs : A related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, serves as an important intermediate for various anticancer drugs (Zhang et al., 2019).
Use in Polymer and Material Science
- Fluorescent Imaging with Naphthalimide Polymers : This acid has been utilized in the development of novel polymers with naphthalimide pendant groups for fluorescent imaging applications (Tian et al., 2002).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Calcium Antagonist : The compound has been used in the pilot-plant-scale synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key intermediate in the synthesis of mibefradil, a calcium antagonist (Crameri et al., 1997).
Biological Studies
- DNA Binding and Catalytic Studies : The acid has been used in synthesizing organotin(IV) carboxylates for catalytic, biological, and DNA binding studies (Tariq et al., 2013).
Corrosion Inhibition Research
- Synthesis of Corrosion Inhibitors : The compound has been investigated for its role in the synthesis of acrylamide derivatives used as corrosion inhibitors (Abu-Rayyan et al., 2022).
Electrochemical Applications
- In Electrochemical Capacitor Materials : Derivatives of 3-(4-fluorophenyl)thiophene, related to this compound, have been used in electrochemical capacitor applications (Ferraris et al., 1998).
Antimycobacterial Activity
- Antituberculosis Activity : Derivatives of 4-fluorobenzoic acid, closely related to this compound, have been evaluated for their antituberculosis activity (Koçyiğit-Kaymakçıoğlu et al., 2009).
Use in Solar Cell Engineering
- **Organic Sensitizersfor Solar Cells**: Organic sensitizers related to this compound have been engineered for solar cell applications, demonstrating high efficiency in converting sunlight to electricity (Kim et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
For instance, indole derivatives have been found to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of similar compounds, such as indole derivatives, suggest that they may have favorable pharmacokinetic profiles .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as those used in suzuki–miyaura coupling reactions, can be influenced by reaction conditions .
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQMERSMRLTKCK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)F)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1637816.png)

![Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1637828.png)

![1-phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea](/img/structure/B1637837.png)


![Propanoic acid, 2-[4-(2-chlorophenoxy)phenoxy]-](/img/structure/B1637859.png)



